molecular formula C18H29ClO B14729940 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one CAS No. 5457-60-3

2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one

Cat. No.: B14729940
CAS No.: 5457-60-3
M. Wt: 296.9 g/mol
InChI Key: NEQLTAGYGHWRSY-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of three tert-butyl groups and a chlorine atom attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with p-chlorobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. After the reaction, the product is purified through column chromatography and recrystallized from methanol to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific details of its mechanism of action would depend on the context of its use and the particular targets involved.

Comparison with Similar Compounds

2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of tert-butyl groups and a chlorine atom, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

5457-60-3

Molecular Formula

C18H29ClO

Molecular Weight

296.9 g/mol

IUPAC Name

2,4,6-tritert-butyl-4-chlorocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C18H29ClO/c1-15(2,3)12-10-18(19,17(7,8)9)11-13(14(12)20)16(4,5)6/h10-11H,1-9H3

InChI Key

NEQLTAGYGHWRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)Cl

Origin of Product

United States

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